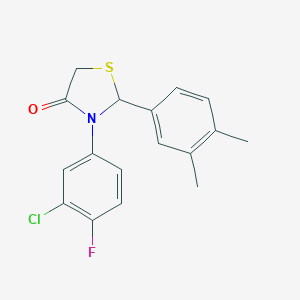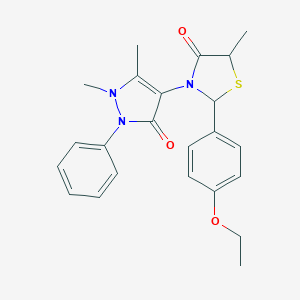![molecular formula C22H22N6O4 B277803 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide, commonly known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a derivative of furfurylidene malononitrile and has been synthesized using various methods.
作用机制
The mechanism of action of DBF is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. DBF has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
DBF has been found to have various biochemical and physiological effects. In vitro studies have shown that DBF inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal studies, DBF has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using DBF in lab experiments is its broad-spectrum activity against various cellular targets. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using DBF is its potential toxicity. Studies have shown that DBF can cause DNA damage and cell death at high concentrations.
未来方向
There are several future directions for the study of DBF. One of the areas of interest is the development of DBF-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of DBF as a fluorescent dye in the detection of biomolecules. Future studies should also focus on the potential toxicity of DBF and its effects on the environment.
Conclusion:
In conclusion, DBF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DBF interacts with various cellular targets and has been found to have anti-cancer, antiviral, and antibacterial properties. Although DBF has several advantages for lab experiments, its potential toxicity should be carefully considered. Future studies should focus on the development of DBF-based drugs and the potential toxicity of DBF.
合成方法
DBF has been synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of malononitrile. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of ammonium acetate. The synthesis of DBF is a complex process that requires careful attention to the reaction conditions to obtain a pure product.
科学研究应用
DBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DBF has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and neuroprotective effects. In agriculture, DBF has been used as a pesticide due to its insecticidal properties. In material science, DBF has been used as a fluorescent dye in the detection of biomolecules.
属性
产品名称 |
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide |
|---|---|
分子式 |
C22H22N6O4 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H22N6O4/c1-4-26(5-2)15-6-8-16(9-7-15)27-24-18-12-14(3)17(13-19(18)25-27)23-22(29)20-10-11-21(32-20)28(30)31/h6-13H,4-5H2,1-3H3,(H,23,29) |
InChI 键 |
UWKXVDAVUJJUIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)





